N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-25-16-10-8-15(9-11-16)21-19(23)18(22)20-13-12-14-6-4-5-7-17(14)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZHMYRXXAXDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of 4-ethoxyaniline with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 4-ethoxyaniline in anhydrous dichloromethane.
Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature below 0°C.
Step 3: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Step 4: Add 2-methoxyphenethylamine to the reaction mixture and stir for 12 hours at room temperature.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in the presence of iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
The oxalamide scaffold allows for modular substitution, enabling tailored biological or functional properties. Below is a detailed comparison of N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide with analogous compounds from the evidence, focusing on substituents, synthesis yields, spectroscopic data, and functional roles.
Key Observations
Substituent Effects on Yield :
- Electron-donating groups (e.g., methoxy, ethoxy) at N1/N2 positions generally improve synthetic yields. For example, compound 21 (3-ethoxyphenyl) achieved an 83% yield, whereas halogenated analogs (e.g., 70 , 4-chlorophenyl) showed moderate yields (72%) .
- Steric hindrance from bulkier groups (e.g., bromophenyl in compound 19 ) reduced yields to 30% .
Spectroscopic Trends :
- Methoxy protons in aromatic rings resonate at δ ~3.7–3.8 ppm in ¹H NMR .
- ESI-MS data confirm molecular weights with high precision (e.g., 332.9 [M+H]+ for 70 ) .
Biological and Functional Differences :
- Halogenated Derivatives (e.g., 70, 28) : Exhibit enzyme inhibition (e.g., SCD1, cytochrome P450 4F11) due to enhanced electrophilicity from electron-withdrawing groups .
- Flavor-Enhancing Oxalamides (e.g., S336) : Feature heterocyclic or benzyl groups for receptor binding (hTAS1R1/hTAS1R3) .
Research Findings and Implications
Synthetic Flexibility : Oxalamides are synthesized via coupling reactions between substituted amines and oxalyl chloride derivatives. The high yields of ethoxy/methoxy-substituted analogs suggest favorable reaction kinetics under mild conditions .
Structure-Activity Relationships (SAR) :
- Aromatic Substitution : Ethoxy/methoxy groups enhance solubility and metabolic stability compared to halogens .
- Chain Length : Phenethyl groups (vs. benzyl) improve bioavailability by reducing steric clashes in enzyme binding pockets .
Regulatory and Commercial Use : Compounds like S336 highlight the oxalamide scaffold’s versatility beyond pharmacology, achieving regulatory approval as flavor additives .
Biological Activity
N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an oxalamide linkage, which is characterized by the presence of two aromatic substituents: a 4-ethoxyphenyl group and a 2-methoxyphenethyl group. This unique structure may influence its biological properties, making it a subject of interest in medicinal chemistry.
Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. The primary mechanism involves the inhibition of certain enzymes, which can lead to various physiological effects:
- Enzyme Inhibition : The compound has been shown to inhibit α-glucosidase activity, which plays a critical role in carbohydrate metabolism. This inhibition results in decreased glucose absorption and lower postprandial blood glucose levels, suggesting potential applications in managing diabetes.
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which are beneficial in reducing oxidative stress within biological systems. Such properties could be advantageous in preventing cellular damage associated with various diseases.
Biological Activity and Therapeutic Potential
The biological activities of this compound extend beyond enzyme inhibition:
- Anti-inflammatory Properties : Similar compounds have been investigated for their anti-inflammatory effects. It is hypothesized that this oxalamide derivative may also exhibit such activities, potentially aiding in the treatment of inflammatory conditions.
- Anticancer Potential : There is growing interest in the anticancer properties of oxalamides. Studies on related compounds suggest that they may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Enzyme Inhibition | Demonstrated significant α-glucosidase inhibition, leading to reduced glucose absorption. | |
| Antioxidant Activity | Showed potential antioxidant effects, mitigating oxidative stress in vitro. | |
| Anticancer Activity | Indicated possible anticancer effects through apoptosis induction in specific cancer cell lines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
